4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester
Overview
Description
4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is a chemical compound with the molecular formula C13H20N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its light yellow liquid form and has a molecular weight of 236.31 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester typically involves the esterification of 4-Amino-4-pyridin-4-yl-butyric acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester
- 4-Amino-1-tert-butoxycarbonylpiperidine
- 4-Aminopyridine
Uniqueness
4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a pyridine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-amino-4-pyridin-4-ylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULZCJFPSCBURD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253044 | |
Record name | 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77742-30-4 | |
Record name | 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77742-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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